molecular formula C19H25ClN2O5S B5341424 Ethyl 1-(4-chloro-3-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-4-carboxylate

Ethyl 1-(4-chloro-3-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-4-carboxylate

Cat. No.: B5341424
M. Wt: 428.9 g/mol
InChI Key: HSNKMAMXIQQYQA-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chloro-3-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-chloro-3-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chloro-3-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the sulfonyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 1-(4-chloro-3-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chloro-3-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(4-chloro-3-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-4-carboxylate is unique due to its combination of a piperidine ring, a pyrrolidine ring, and a sulfonyl group, which together contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 1-(4-chloro-3-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O5S/c1-2-27-19(24)14-7-11-21(12-8-14)18(23)15-5-6-16(20)17(13-15)28(25,26)22-9-3-4-10-22/h5-6,13-14H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNKMAMXIQQYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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